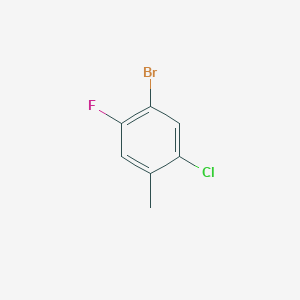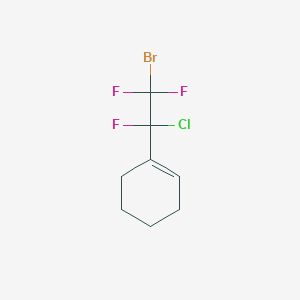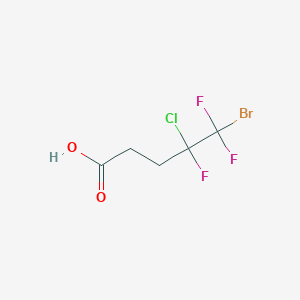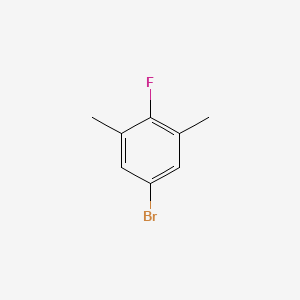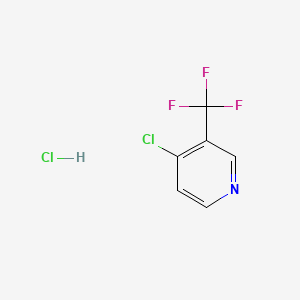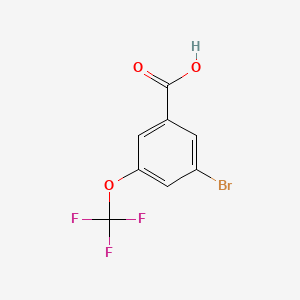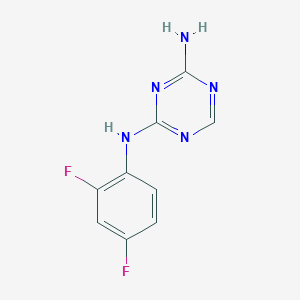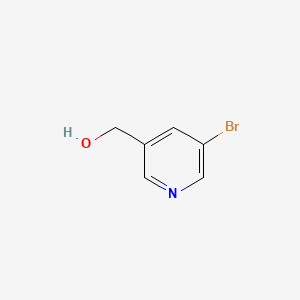
(5-溴吡啶-3-基)甲醇
概述
描述
“(5-Bromopyridin-3-yl)methanol” is a synthetic compound that has gained considerable attention in scientific research and industry applications. It is a powder at room temperature and is slightly soluble in water .
Synthesis Analysis
The synthesis of “(5-Bromopyridin-3-yl)methanol” has been reported in various studies. For instance, one study reported the synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of rupatadine, using 5-methylnicotinic acid as the starting material .Molecular Structure Analysis
The molecular formula of “(5-Bromopyridin-3-yl)methanol” is C6H6BrNO . The molecule contains a total of 40 bonds, including 22 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, 1 secondary alcohol, 2 aromatic ethers, and 1 Pyridine .Physical And Chemical Properties Analysis
“(5-Bromopyridin-3-yl)methanol” has a molecular weight of 188.02 g/mol . It is a powder at room temperature . The compound is slightly soluble in water .科学研究应用
1. 配位化合物和晶体结构
(5-溴吡啶-3-基)甲醇用于合成各种配位化合物。Krebs、Ceglarska和Näther(2021)探讨了以3-溴吡啶为辅配体形成多形和同分异构的硫氰酸镍(II)配位化合物。他们的研究突出了溶剂介导的转化和磁性测量在理解这些化合物的性质中的作用 (Krebs, Ceglarska, & Näther, 2021)。
2. Schiff碱化合物的合成
该化合物是合成Schiff碱化合物的关键成分。Wang、Nong、Sht和Qi(2008)报道了在甲醇中涉及3-溴吡啶和4-甲基吡啶-2-基胺的Schiff碱化合物的合成。他们的工作有助于理解这些化合物的结构方面和潜在的抗菌活性 (Wang, Nong, Sht, & Qi, 2008)。
3. 金属结合位点模拟物的制备
Hannon、Mayers和Taylor(1998)探讨了从2-溴吡啶制备单取代和对称三取代三(2-吡啶基)甲醇的过程。这些化合物作为碳酸酐酶金属结合位点的模拟物具有重要的生物化学研究应用 (Hannon, Mayers, & Taylor, 1998)。
4. 抗菌和抗真菌应用
Rao、Prasad和Rao(2013)合成并评估了一种新型氮杂环丙烷衍生物,包括(5-溴吡啶-2-基)氮杂环丙烷-3-基甲胺,用于其抗菌和抗真菌活性。这突出了该化合物在开发新型抗微生物剂中的潜在应用 (Rao, Prasad, & Rao, 2013)。
5. 超分子结构和氢键
Suksangpanya、Blake、Cade、Hubberstey、Parker和Wilson(2004)研究了涉及甲醇和N-(甲基吡啶-2-基)-2-氰基胍啶的铜(II)卤化物的超分子结构。他们的研究提供了关于氢键在复杂结构形成中的作用的见解 (Suksangpanya et al., 2004)。
安全和危害
The safety data sheet for “(3-bromopyridin-2-yl)methanol”, a similar compound, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
未来方向
“(5-Bromopyridin-3-yl)methanol” has been used in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of novel pyrimidine-based thiourea compounds, which have shown potential for the treatment of type II diabetes mellitus . This suggests that “(5-Bromopyridin-3-yl)methanol” and its derivatives could have significant potential in future medicinal chemistry research.
属性
IUPAC Name |
(5-bromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVDHJLKXYCOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382807 | |
| Record name | (5-bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)methanol | |
CAS RN |
37669-64-0 | |
| Record name | (5-bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Bromo-3-pyridinyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


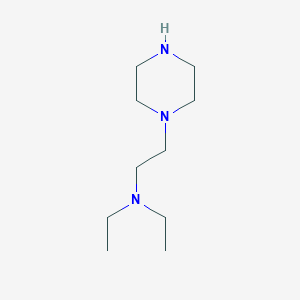
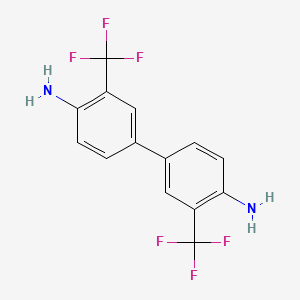
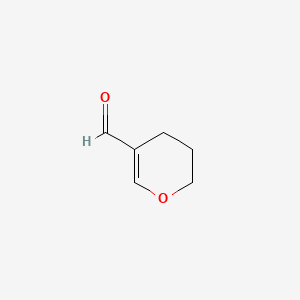
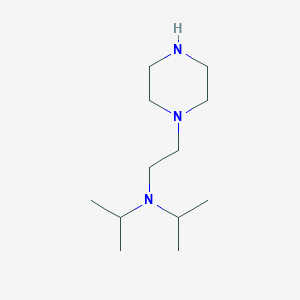
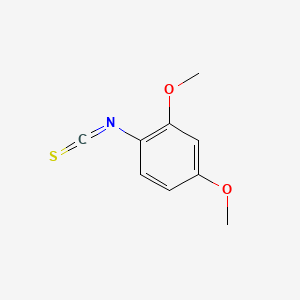
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)
